Cas no 1567950-15-5 (S-2-Amino-N-(2-methoxyethyl)butyramide)

S-2-Amino-N-(2-methoxyethyl)butyramide Chemical and Physical Properties
Names and Identifiers
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- S-2-Amino-N-(2-methoxyethyl)butyramide
- S 2-Amino-N-(2-methoxy-ethyl)-butyramide
- (2S)-2-Amino-N-(2-methoxyethyl)butanamide
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- Inchi: 1S/C7H16N2O2/c1-3-6(8)7(10)9-4-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1
- InChI Key: MLSLRCUESVQPPY-LURJTMIESA-N
- SMILES: O(C)CCNC([C@H](CC)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 117
- Topological Polar Surface Area: 64.4
S-2-Amino-N-(2-methoxyethyl)butyramide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S140215-250mg |
S-2-Amino-N-(2-methoxyethyl)butyramide |
1567950-15-5 | 250mg |
$ 635.00 | 2022-06-03 | ||
TRC | S140215-125mg |
S-2-Amino-N-(2-methoxyethyl)butyramide |
1567950-15-5 | 125mg |
$ 385.00 | 2022-06-03 |
S-2-Amino-N-(2-methoxyethyl)butyramide Related Literature
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Additional information on S-2-Amino-N-(2-methoxyethyl)butyramide
Recent Advances in the Study of S-2-Amino-N-(2-methoxyethyl)butyramide (CAS: 1567950-15-5)
S-2-Amino-N-(2-methoxyethyl)butyramide (CAS: 1567950-15-5) is a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of targeting specific enzymes and receptors involved in various diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for S-2-Amino-N-(2-methoxyethyl)butyramide, highlighting its enantioselective synthesis using asymmetric hydrogenation techniques. The study demonstrated that the compound could be obtained in high enantiomeric purity (>99% ee) using a chiral ruthenium catalyst, which is critical for its application in pharmaceutical formulations where stereochemistry plays a pivotal role in biological activity.
In another recent investigation, researchers evaluated the compound's potential as a building block for peptidomimetics. The study, published in Bioorganic & Medicinal Chemistry Letters, revealed that S-2-Amino-N-(2-methoxyethyl)butyramide could be effectively incorporated into peptide backbones to enhance metabolic stability and bioavailability. This makes it a promising candidate for the development of novel therapeutics targeting protease-resistant peptides.
Furthermore, a 2024 preclinical study investigated the compound's interaction with gamma-aminobutyric acid (GABA) receptors. The results, published in Neuropharmacology, suggested that S-2-Amino-N-(2-methoxyethyl)butyramide exhibits moderate affinity for GABAA receptors, indicating its potential utility in the treatment of neurological disorders such as anxiety and epilepsy. However, further in vivo studies are required to fully elucidate its pharmacological profile.
From a structural perspective, X-ray crystallography and NMR spectroscopy have been employed to characterize the compound's conformation and hydrogen-bonding patterns. These studies, detailed in Acta Crystallographica Section E, provide valuable insights into the molecular interactions that underpin its biological activity, facilitating the rational design of derivatives with improved potency and selectivity.
In summary, S-2-Amino-N-(2-methoxyethyl)butyramide (CAS: 1567950-15-5) represents a versatile scaffold in medicinal chemistry, with applications ranging from peptidomimetics to neuromodulators. Ongoing research aims to optimize its synthetic routes, explore its mechanism of action, and evaluate its therapeutic potential in disease models. Future studies are expected to further expand its utility in drug discovery pipelines.
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